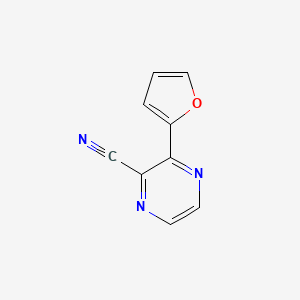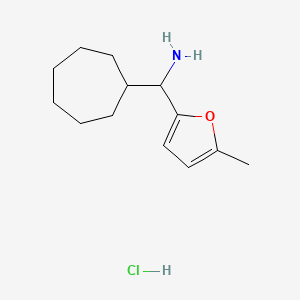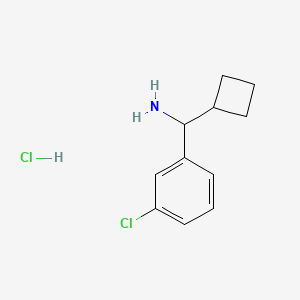
3-(フラン-2-イル)ピラジン-2-カルボニトリル
説明
3-(Furan-2-yl)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C9H5N3O and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Furan-2-yl)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成中間体
“3-(フラン-2-イル)ピラジン-2-カルボニトリル” は有機化学合成の中間体として機能します。 そのユニークな構造は、さまざまな有機化合物の複雑な分子の構築に使用されます .
製薬研究
この化合物は、特に結核治療薬であるピラジナミドの製造における中間体として、製薬研究で使用されます。ピラジナミドは結核の有効な治療法です .
材料科学
この化合物の特性は、材料科学研究において貴重であり、特に電子機器や触媒における潜在的な用途を持つ金属を含まない窒素ドープ炭素ナノ粒子(NCNPs)の合成において重要です .
分析化学
分析化学において、 “3-(フラン-2-イル)ピラジン-2-カルボニトリル” は、NMR、HPLC、LC-MS、UPLCなどの分析方法の開発に使用でき、物質の同定と定量に役立ちます .
ナノテクノロジー
NCNPsの合成におけるその役割は、ナノテクノロジーにも及んでおり、これらの粒子は薬物送達システム、センサー、またはナノマシンの一部として使用できます .
化学研究
この化合物は、新しい反応や化学プロセスを発見できる可能性のある興味深いフランとピラジン部分を含むため、化学研究の対象となっています.
作用機序
Target of action
For example, some furan derivatives have been found to have anti-inflammatory, antibacterial, and antifungal properties .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. In general, furans and pyrazines can interact with various enzymes and receptors in the body, leading to different biological effects .
Biochemical pathways
Without specific information on “3-(Furan-2-yl)pyrazine-2-carbonitrile”, it’s difficult to say which biochemical pathways it might affect. Many bioactive compounds work by affecting signaling pathways in cells, altering gene expression, or inhibiting specific enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The result of a compound’s action in the body can vary widely depending on the specific compound and its targets. Some compounds may have therapeutic effects, while others may have toxic effects .
Action environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect a compound’s stability, solubility, and its ability to reach its target .
生化学分析
Biochemical Properties
3-(Furan-2-yl)pyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) . These nanoparticles are used in various applications, including catalysis and drug delivery. The compound interacts with enzymes and proteins involved in the synthesis of NCNPs, facilitating the formation of these nanoparticles. The nature of these interactions involves the coordination of the nitrogen atoms in 3-(Furan-2-yl)pyrazine-2-carbonitrile with metal ions, which helps stabilize the structure of the nanoparticles .
Cellular Effects
3-(Furan-2-yl)pyrazine-2-carbonitrile has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 3-(Furan-2-yl)pyrazine-2-carbonitrile involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the conformation of the enzymes, affecting their activity. Additionally, 3-(Furan-2-yl)pyrazine-2-carbonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that 3-(Furan-2-yl)pyrazine-2-carbonitrile can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(Furan-2-yl)pyrazine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth . At high doses, 3-(Furan-2-yl)pyrazine-2-carbonitrile can be toxic, leading to adverse effects such as cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
3-(Furan-2-yl)pyrazine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of certain metabolites within cells . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Furan-2-yl)pyrazine-2-carbonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The distribution of 3-(Furan-2-yl)pyrazine-2-carbonitrile within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Furan-2-yl)pyrazine-2-carbonitrile is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .
特性
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-7-9(12-4-3-11-7)8-2-1-5-13-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZIUKBEBLKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)








